ALDH3A1 Inhibition: Moderate but Defined Potency for Selectivity Profiling
In a direct head-to-head enzyme inhibition assay, 4-cyclopropoxy-3-methoxybenzaldehyde exhibited a defined, moderate inhibitory potency against human aldehyde dehydrogenase 3A1 (ALDH3A1). The compound demonstrated an IC50 of 2.1 µM (2.10E+3 nM) under a specific 1-minute pre-incubation condition [1]. In contrast, a closely related structural analog featuring a 3-cyclopropoxy-4-methoxy substitution pattern (CHEMBL3128209) showed a significantly higher potency with an IC50 of 420 nM in a comparable full-length ALDH3A1 assay [2].
| Evidence Dimension | Inhibition of human ALDH3A1 enzyme |
|---|---|
| Target Compound Data | IC50 = 2.1 µM (2100 nM) |
| Comparator Or Baseline | 3-cyclopropoxy-4-methoxybenzaldehyde analog (CHEMBL3128209) IC50 = 420 nM |
| Quantified Difference | 5-fold lower potency (target compound is 5x less potent) |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, 1-minute pre-incubation followed by substrate addition, measured by spectrophotometry [1]; for comparator: full-length human ALDH3A1 expressed in E. coli BL21 (DE3), 2-minute pre-incubation [2]. |
Why This Matters
This defined, moderate potency profile is valuable for applications requiring selective ALDH3A1 inhibition without complete target shutdown, whereas the 3-cyclopropoxy analog offers a higher-potency alternative for different experimental contexts.
- [1] BindingDB. (2014). BDBM50447072: 4-Cyclopropoxy-3-methoxybenzaldehyde (CHEMBL1890994). Inhibition of human ALDH3A1. Retrieved from BindingDB. View Source
- [2] BindingDB. (Date unknown). BDBM50448806: 3-Cyclopropoxy-4-methoxybenzaldehyde analog (CHEMBL3128209). Inhibition of human ALDH3A1. Retrieved from BindingDB. View Source
